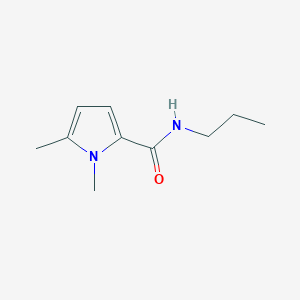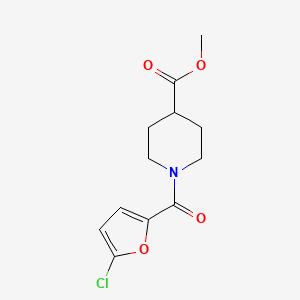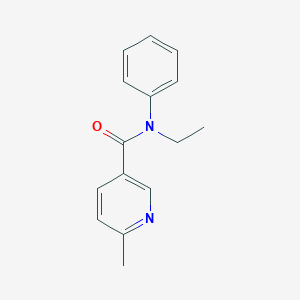![molecular formula C14H16N2O2 B7506774 2-[(2-Methylphenyl)methyl]-5,6,7,7a-tetrahydropyrrolo[1,2-c]imidazole-1,3-dione](/img/structure/B7506774.png)
2-[(2-Methylphenyl)methyl]-5,6,7,7a-tetrahydropyrrolo[1,2-c]imidazole-1,3-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(2-Methylphenyl)methyl]-5,6,7,7a-tetrahydropyrrolo[1,2-c]imidazole-1,3-dione is a chemical compound that is commonly used in scientific research. It is a heterocyclic compound with a unique structure that makes it useful in a variety of applications. In
科学研究应用
2-[(2-Methylphenyl)methyl]-5,6,7,7a-tetrahydropyrrolo[1,2-c]imidazole-1,3-dione has a variety of scientific research applications. It is commonly used in medicinal chemistry research as a starting material for the synthesis of novel compounds with potential therapeutic properties. It has been shown to have activity against a variety of disease targets, including cancer, inflammation, and infectious diseases.
作用机制
The mechanism of action of 2-[(2-Methylphenyl)methyl]-5,6,7,7a-tetrahydropyrrolo[1,2-c]imidazole-1,3-dione is not fully understood. However, it is believed to act through multiple pathways, including inhibition of enzymes and modulation of signaling pathways. It has been shown to have activity against a variety of disease targets, including cancer, inflammation, and infectious diseases.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-[(2-Methylphenyl)methyl]-5,6,7,7a-tetrahydropyrrolo[1,2-c]imidazole-1,3-dione are complex and varied. It has been shown to have activity against a variety of disease targets, including cancer, inflammation, and infectious diseases. It has also been shown to have potential as a neuroprotective agent and to have anti-oxidant properties.
实验室实验的优点和局限性
One of the advantages of using 2-[(2-Methylphenyl)methyl]-5,6,7,7a-tetrahydropyrrolo[1,2-c]imidazole-1,3-dione in lab experiments is its unique structure, which makes it useful in a variety of applications. It is also relatively stable and easy to handle. However, there are limitations to its use, including its complex synthesis method and the need for careful control of reaction conditions.
未来方向
There are many future directions for research on 2-[(2-Methylphenyl)methyl]-5,6,7,7a-tetrahydropyrrolo[1,2-c]imidazole-1,3-dione. One area of research could focus on the development of new synthetic methods to make the compound more accessible to researchers. Another area of research could focus on the development of novel derivatives with improved activity against disease targets. Additionally, more research could be done to better understand the mechanism of action of the compound and its potential for use in treating a variety of diseases.
Conclusion
In conclusion, 2-[(2-Methylphenyl)methyl]-5,6,7,7a-tetrahydropyrrolo[1,2-c]imidazole-1,3-dione is a complex and unique chemical compound that has a variety of scientific research applications. Its synthesis method is complex, but it can be achieved through careful control of reaction conditions and purification methods. It has been shown to have activity against a variety of disease targets, including cancer, inflammation, and infectious diseases. Its biochemical and physiological effects are complex and varied, and there are advantages and limitations to its use in lab experiments. There are many future directions for research on this compound, including the development of new synthetic methods and the development of novel derivatives with improved activity against disease targets.
合成方法
The synthesis of 2-[(2-Methylphenyl)methyl]-5,6,7,7a-tetrahydropyrrolo[1,2-c]imidazole-1,3-dione involves a multi-step process that begins with the reaction of 2-methylbenzylamine and ethyl acetoacetate. This reaction produces a key intermediate, which is then reacted with maleic anhydride to form the final product. The synthesis of this compound is complex, but it can be achieved through careful control of reaction conditions and purification methods.
属性
IUPAC Name |
2-[(2-methylphenyl)methyl]-5,6,7,7a-tetrahydropyrrolo[1,2-c]imidazole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2/c1-10-5-2-3-6-11(10)9-16-13(17)12-7-4-8-15(12)14(16)18/h2-3,5-6,12H,4,7-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDOSYXDAFVMJEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C(=O)C3CCCN3C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[1-(4-Fluorophenyl)ethylsulfanyl]-4-methyl-1,2,4-triazole](/img/structure/B7506694.png)
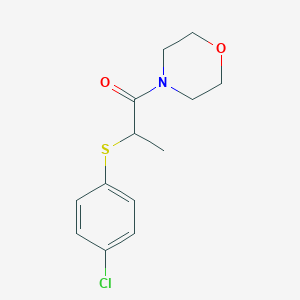
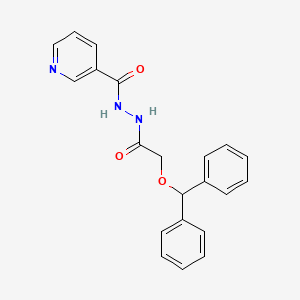
![3-[(3,5-Dimethylpiperidin-1-yl)methyl]-5-methyl-1,2-oxazole](/img/structure/B7506730.png)
![3-[(3,5-Dimethylphenyl)methylsulfanyl]-4-methyl-1,2,4-triazole](/img/structure/B7506732.png)
![2-(2,3-Dihydroindol-1-ylmethyl)pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7506740.png)
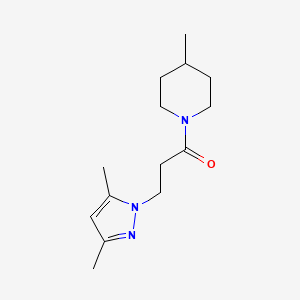

![1-[4-(Cyclopropanecarbonyl)piperazin-1-yl]-3,3-dimethylbutan-1-one](/img/structure/B7506769.png)
![[1-(Cyclobutanecarbonyl)piperidin-4-yl]-(4-hydroxyphenyl)methanone](/img/structure/B7506780.png)
![2-[(E)-3-phenylprop-2-enyl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione](/img/structure/B7506786.png)
